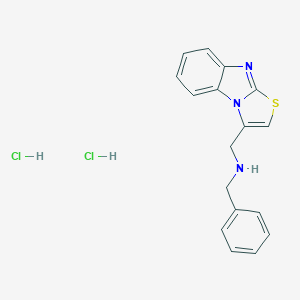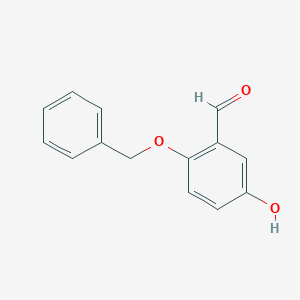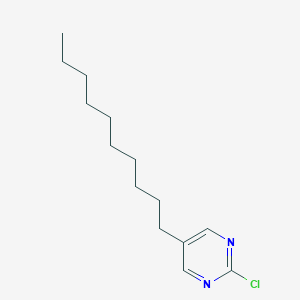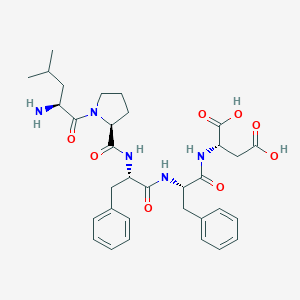
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, commonly referred to as this compound, is a synthetic organic compound that belongs to the class of organic compounds known as pyrrolidines. It is an odorless, white solid with a melting point of 122-123 °C. This compound has been extensively studied in the scientific community due to its potential applications in medicinal chemistry and biochemistry.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam : This research details the synthesis of pyrrolidine derivatives, including the use of methyl pyrrolidine-2-carboxylate compounds, in creating complex carbapenam structures (Herdewijn, Claes, & Vanderhaeghe, 1982).
Chiral Pyrrolidine Derivative Analysis : This study analyzes the structure of a chiral pyrrolidine derivative, similar to methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, highlighting its potential as an enantiopure coordination partner for cations, determined through diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
Medicinal Chemistry and Pharmaceutical Applications
Development of Antimicrobial Agents : A study conducted on methyl pyrrolidine-2-carboxylate derivatives showed promising results in antimicrobial activity. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains (Hublikar et al., 2019).
Antimycobacterial Activity Research : Research on various methyl pyrrolidine-2-carboxylate derivatives explored their potential in antimycobacterial applications. The study involved the synthesis of these compounds and testing their effectiveness against Mycobacterium tuberculosis (Nural et al., 2018).
Material Science and Coordination Chemistry
- Precursor for Unsymmetrical Diamide Ligands : A study highlights the use of a related methyl pyrrolidine-6-carboxylate compound as a precursor for creating unsymmetrical diamide ligands, useful in material science and coordination chemistry (Napitupulu et al., 2006).
Organic Chemistry and Catalysis
- Asymmetric Hydrogenation Catalysts : Research on pyrrolidine derivatives, including those related to methyl pyrrolidine-2-carboxylate, focuses on their application as catalysts in asymmetric hydrogenation reactions, a key process in organic synthesis (Inoguchi, Morimoto, & Achiwa, 1989).
Properties
IUPAC Name |
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHKSCDLQIJMI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206474 |
Source


|
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186268-77-9 |
Source


|
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186268-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)



![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)




![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)




